molecular formula C16H24N2O B1405530 N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 1303890-35-8

N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No. B1405530
M. Wt: 260.37 g/mol
InChI Key: JTEPBXIHHOPNOS-UHFFFAOYSA-N
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Description

“N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide” is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.37 .

Scientific Research Applications

Synthesis and Potential in Diabetes Treatment

A study conducted by Abbasi et al. (2023) explored the synthesis of new acetamide derivatives, including those related to N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide, to evaluate their potential as anti-diabetic agents. They found that these compounds exhibited weak to moderate activity against α-glucosidase enzyme, indicating potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).

Structural Studies and Derivative Synthesis

Nguyen et al. (2003) described a method for synthesizing derivatives of 7-aminoindan-1-one, closely related to the compound . Their approach involved regioselective oxidation and subsequent conversion to various haloindanones, demonstrating the versatility in synthesizing structurally diverse derivatives (Nguyen et al., 2003).

Anticancer Research

In a study by Karaburun et al. (2018), compounds structurally similar to N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide were synthesized and evaluated for their anticancer activity. They discovered that specific derivatives showed significant growth inhibition against various cancer cell lines, highlighting the compound's relevance in anticancer research (Karaburun et al., 2018).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, related to the compound in focus, and assessed their antioxidant activities. They reported significant antioxidant properties in these compounds, indicating potential applications in oxidative stress-related conditions (Chkirate et al., 2019).

Antifungal Applications

Gupta and Wagh (2006) investigated the antifungal activity of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide, which shares a structural similarity with the compound of interest. Their findings revealed that some synthesized compounds demonstrated appreciable antifungal activity, suggesting potential applications in combating fungal infections (Gupta & Wagh, 2006).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For “N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide”, it’s recommended to immediately remove any contaminated clothing and move out of the dangerous area. Consultation with a physician is advised if exposure occurs .

properties

IUPAC Name

N-(7-amino-1,1,3,3,6-pentamethyl-2H-inden-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-9-12(18-10(2)19)7-11-13(14(9)17)16(5,6)8-15(11,3)4/h7H,8,17H2,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEPBXIHHOPNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1N)C(CC2(C)C)(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide
Reactant of Route 2
N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide
Reactant of Route 3
N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide
Reactant of Route 5
N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide
Reactant of Route 6
N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide

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